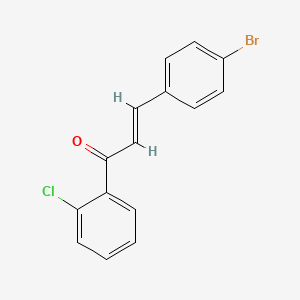

(2E)-3-(4-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-3-(4-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure includes:

Reactants: 4-bromobenzaldehyde and 2-chloroacetophenone.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol.

Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours until the product precipitates out.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized products.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in dry ether.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Azides, thiocyanates, or other substituted derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Biology and Medicine:

Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Anticancer Research: Studied for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.

Industry:

Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its conjugated system, which can absorb visible light.

Polymer Chemistry: Acts as a monomer or comonomer in the production of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one varies depending on its application:

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and other apoptotic pathways, leading to programmed cell death.

Comparison with Similar Compounds

(2E)-3-(4-Chlorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one: Similar structure but with chlorine substituents on both phenyl rings.

(2E)-3-(4-Bromophenyl)-1-(2-bromophenyl)prop-2-en-1-one: Similar structure but with bromine substituents on both phenyl rings.

Uniqueness:

- The presence of both bromine and chlorine substituents in (2E)-3-(4-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one provides a unique combination of electronic and steric effects, influencing its reactivity and biological activity differently compared to compounds with only bromine or chlorine substituents.

Biological Activity

The compound (2E)-3-(4-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This article reviews its chemical properties, synthesis, and biological effects, particularly focusing on its antimicrobial, anticancer, and antioxidant activities.

- IUPAC Name : this compound

- Molecular Formula : C15H10BrClO

- Molecular Weight : 305.6 g/mol

- Physical Form : Solid

- Purity : 90%

Synthesis

The synthesis of this compound typically involves the condensation of 4-bromobenzaldehyde and 2-chlorobenzanone in the presence of a base such as potassium hydroxide. The reaction yields a chalcone structure characterized by a trans double bond configuration.

Antimicrobial Activity

Chalcones, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.31 μg/mL |

| Candida albicans | 0.5 μg/mL |

These results suggest that the compound can effectively inhibit the growth of both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that this chalcone derivative can induce apoptosis in various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of caspase pathways.

Case studies highlight the following effects:

- Inhibition of cell proliferation in breast cancer cells (MCF-7).

- Induction of apoptosis in colon cancer cells (HCT116).

The compound demonstrated IC50 values ranging from 5 to 15 μM across different cancer cell lines, indicating its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited effective scavenging activity, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 85% at 50 μM |

| ABTS | 90% at 50 μM |

These findings suggest that this chalcone derivative can serve as a potent antioxidant agent, contributing to its overall therapeutic profile .

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10H/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRSHGAKQHMRFT-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.